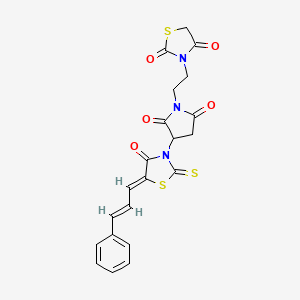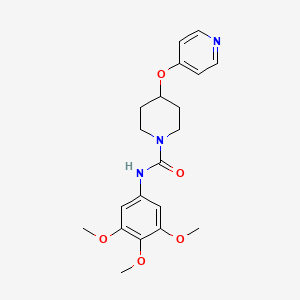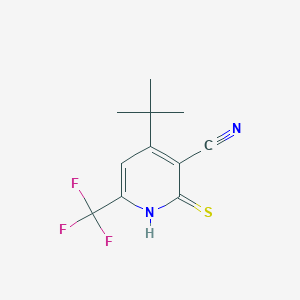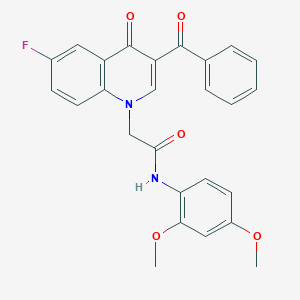![molecular formula C9H16ClNO3 B2493543 Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride CAS No. 2470279-74-2](/img/structure/B2493543.png)
Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride is a complex organic molecule, often explored for its pharmacological properties due to its unique structural features. This compound is a derivative of pyrano[2,3-c]pyrrole, which is known for its potential in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride typically involves a multi-step reaction sequence. Starting from readily available starting materials, the synthesis might involve the following steps:
Cyclization reactions to form the pyrano[2,3-c]pyrrole core.
Esterification to introduce the methyl carboxylate group.
Crystallization and purification to yield the hydrochloride salt. Reagents like dimethylformamide (DMF), sodium hydride (NaH), and various acid chlorides might be used under controlled temperatures and inert atmosphere conditions.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for efficiency and cost-effectiveness. Automated processes involving continuous flow reactors may be employed to ensure consistent quality and yield. The scalability would depend on the availability of raw materials and the optimization of reaction conditions to minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation to form oxidized derivatives which may have different pharmacological properties.
Reduction: : Reduction reactions could potentially alter the hydrogenation state of the core ring structure.
Substitution: : Nucleophilic and electrophilic substitutions can modify the functional groups attached to the core structure.
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Halogens, alkylating agents under basic or acidic conditions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield ketones or aldehydes, while reductions might yield more saturated derivatives. Substitution reactions would generate a variety of functionalized derivatives.
科学研究应用
Chemistry: In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules and studying reaction mechanisms involving pyrano[2,3-c]pyrrole derivatives.
Medicine: In the medical field, this compound might be explored for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes related to diseases.
Industry: Industrial applications could involve using this compound as a starting material for the synthesis of more advanced pharmaceutical agents or as a component in agrochemicals.
作用机制
The mechanism by which Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride exerts its effects typically involves:
Binding to specific molecular targets such as receptors or enzymes.
Modulating the activity of these targets by either activating or inhibiting them, leading to downstream effects on cellular pathways.
The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds:
Pyrrole Derivatives: : These compounds share a similar core structure but with different functional groups.
Pyran Derivatives: : Compounds with the pyran ring system might have similar chemical reactivity but different biological properties.
Methyl Esters: : Esters of other related heterocycles that may have similar reactivity in chemical reactions but different pharmacological profiles.
Uniqueness: Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride stands out due to its fused ring system which imparts unique stereochemical properties and potentially distinct biological activity compared to simpler pyrrole or pyran derivatives.
There you have it—an in-depth dive into the intricacies of this compound. Chemistry never fails to amaze, does it?
属性
IUPAC Name |
methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)9-3-2-4-13-7(9)5-10-6-9;/h7,10H,2-6H2,1H3;1H/t7-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSLCTUJKPSLT-PRCZDLBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCOC1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCCO[C@@H]1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2493463.png)

![2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2493466.png)
![4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2493467.png)
![(4E)-2-(4-Methoxyphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2493469.png)

![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)
![2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]-5-methoxybenzamide](/img/structure/B2493476.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)
![2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2493482.png)
![2-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2493483.png)
